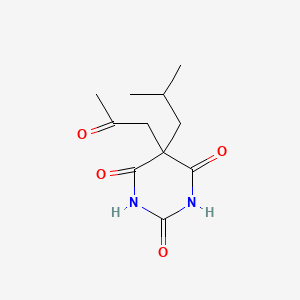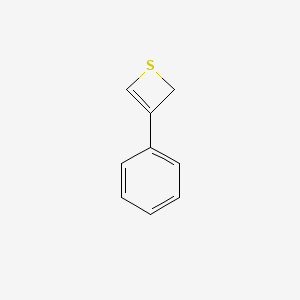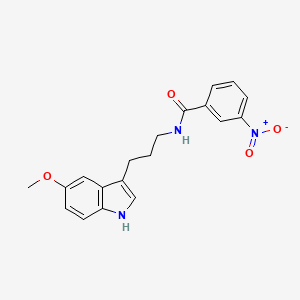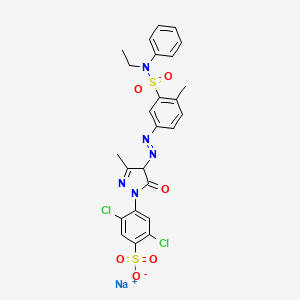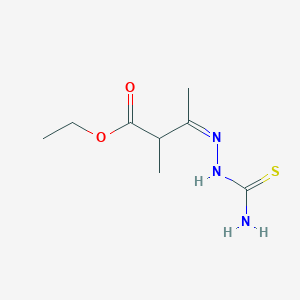
ethyl (3Z)-3-(carbamothioylhydrazinylidene)-2-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3Z)-3-(carbamothioylhydrazinylidene)-2-methylbutanoate is an organic compound with a complex structure that includes a carbamothioylhydrazinylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3Z)-3-(carbamothioylhydrazinylidene)-2-methylbutanoate typically involves the reaction of ethyl 2-methylbutanoate with thiosemicarbazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl (3Z)-3-(carbamothioylhydrazinylidene)-2-methylbutanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines .
Scientific Research Applications
Ethyl (3Z)-3-(carbamothioylhydrazinylidene)-2-methylbutanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (3Z)-3-(carbamothioylhydrazinylidene)-2-methylbutanoate involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or interfering with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (3Z)-3-(carbamoylhydrazinylidene)-2-methylbutanoate
- Ethyl (3Z)-3-(thiocarbamoylhydrazinylidene)-2-methylbutanoate
- Ethyl (3Z)-3-(carbamothioylhydrazinylidene)-2-ethylbutanoate
Uniqueness
Ethyl (3Z)-3-(carbamothioylhydrazinylidene)-2-methylbutanoate is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
73937-86-7 |
|---|---|
Molecular Formula |
C8H15N3O2S |
Molecular Weight |
217.29 g/mol |
IUPAC Name |
ethyl (3Z)-3-(carbamothioylhydrazinylidene)-2-methylbutanoate |
InChI |
InChI=1S/C8H15N3O2S/c1-4-13-7(12)5(2)6(3)10-11-8(9)14/h5H,4H2,1-3H3,(H3,9,11,14)/b10-6- |
InChI Key |
IMPQYMOPTCHZIH-POHAHGRESA-N |
Isomeric SMILES |
CCOC(=O)C(C)/C(=N\NC(=S)N)/C |
Canonical SMILES |
CCOC(=O)C(C)C(=NNC(=S)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



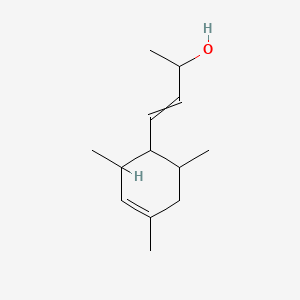
![2-[2-(1-Phthalazinyl)hydrazinylidene]pentanoic acid](/img/structure/B14467340.png)
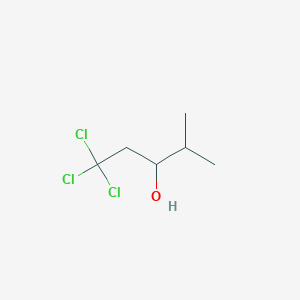
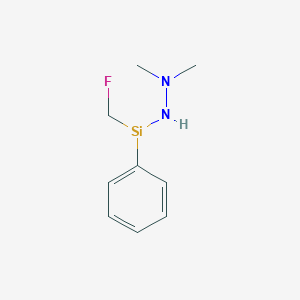
![Benzenesulfonic acid, 4-[[ethyl[4-[[2-methoxy-4-[(2-methoxyphenyl)azo]-5-methylphenyl]azo]phenyl]amino]methyl]-, sodium salt](/img/structure/B14467361.png)
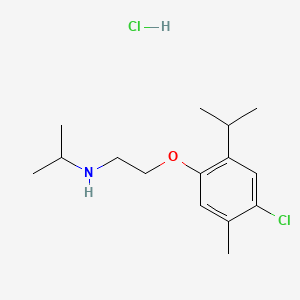
![2-[4-(Phenylsulfanyl)phenoxy]ethan-1-ol](/img/structure/B14467371.png)
![4(3H)-Quinazolinone, 3-phenyl-2-[2-(1-piperidinyl)ethyl]-](/img/structure/B14467382.png)
